molecular formula C11H22N2O B4896667 N-(1-propylpiperidin-4-yl)propanamide

N-(1-propylpiperidin-4-yl)propanamide

Cat. No.: B4896667
M. Wt: 198.31 g/mol
InChI Key: JTUMPVDXPAQXDD-UHFFFAOYSA-N
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Description

N-(1-propylpiperidin-4-yl)propanamide: is a chemical compound that belongs to the class of amides It is characterized by the presence of a piperidine ring substituted with a propyl group at the nitrogen atom and a propanamide group at the fourth position of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-propylpiperidin-4-yl)propanamide typically involves the reaction of 1-propylpiperidine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows: [ \text{1-propylpiperidine} + \text{propanoyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1-propylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The piperidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of N-(1-propylpiperidin-4-yl)propylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1-propylpiperidin-4-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-propylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    N-(1-phenethyl-4-piperidinyl)propionanilide (Fentanyl): A potent narcotic analgesic.

    N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide: An analog of fentanyl with different substituents.

    N-(1-(3-phenoxypropyl)-4-piperidinyl)propionanilide: Another fentanyl analog with a propyl group.

Uniqueness: N-(1-propylpiperidin-4-yl)propanamide is unique due to its specific substitution pattern on the piperidine ring, which can influence its pharmacological properties and interactions with molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(1-propylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-3-7-13-8-5-10(6-9-13)12-11(14)4-2/h10H,3-9H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUMPVDXPAQXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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